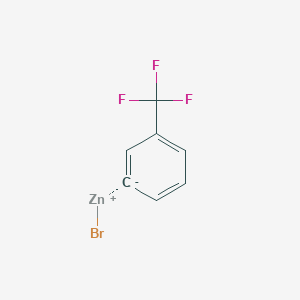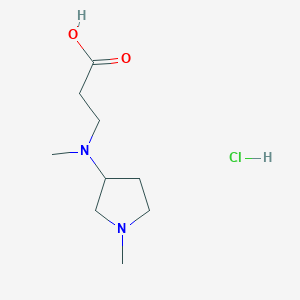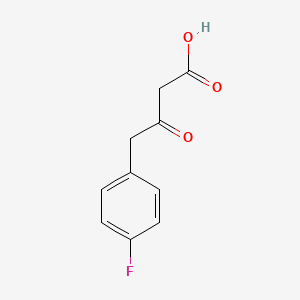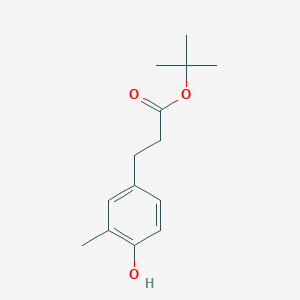
(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
概要
説明
(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, making it a valuable reagent in the field of synthetic chemistry.
作用機序
Target of Action
(3-(Trifluoromethyl)phenyl)zinc bromide is a chemical compound used in various organic synthesis reactions . The primary targets of this compound are the organic substrates in these reactions .
Mode of Action
The compound acts as a reagent in organic synthesis, contributing to the formation of carbon-carbon bonds . It interacts with its targets through a process known as transmetalation, where it transfers its organic group to another metal species .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This enables the synthesis of a wide range of complex organic molecules for various applications, including pharmaceuticals and materials science .
Action Environment
The efficacy and stability of (3-(Trifluoromethyl)phenyl)zinc bromide can be influenced by various environmental factors. These include the temperature and solvent used in the reaction, as well as the presence of other reagents . For example, it is typically stored at temperatures between 2-8°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
(3-(Trifluoromethyl)phenyl)zinc bromide can be synthesized through the reaction of (3-(trifluoromethyl)phenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3−(Trifluoromethyl)phenyl)MgBr+ZnCl2→(3−(Trifluoromethyl)phenyl)ZnBr+MgCl2
Industrial Production Methods
In an industrial setting, the production of (3-(Trifluoromethyl)phenyl)zinc bromide involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is monitored using various analytical techniques to ensure complete conversion and to minimize impurities.
化学反応の分析
Types of Reactions
(3-(Trifluoromethyl)phenyl)zinc bromide undergoes several types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Tetrahydrofuran: Solvent used to stabilize the organozinc compound.
Inert Atmosphere: To prevent oxidation and moisture interference.
Major Products
Biaryl Compounds: Formed in cross-coupling reactions.
Alcohols: Formed in addition reactions with carbonyl compounds.
科学的研究の応用
(3-(Trifluoromethyl)phenyl)zinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.
Material Science: In the synthesis of novel materials with unique properties.
Agricultural Chemistry: In the development of agrochemicals and pesticides.
類似化合物との比較
Similar Compounds
- (4-(Trifluoromethyl)phenyl)zinc bromide
- (2-(Trifluoromethyl)phenyl)zinc bromide
- (3-(Trifluoromethyl)phenyl)magnesium bromide
Uniqueness
(3-(Trifluoromethyl)phenyl)zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Its trifluoromethyl group imparts unique electronic properties, making it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
特性
IUPAC Name |
bromozinc(1+);trifluoromethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFUINFVZNINMS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)

![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)



![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)



![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)
